molecular formula C6H4N4O3 B13451744 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13451744
M. Wt: 180.12 g/mol
InChI Key: XPQAXDITCSTPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group at the 4-position and a carbonyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a nitro-substituted aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both a nitro group and a carbonyl group, which allows it to undergo a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

4-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H4N4O3/c11-6-8-3-1-2-7-5(10(12)13)4(3)9-6/h1-2H,(H2,8,9,11)

InChI Key

XPQAXDITCSTPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.